N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-11-7-8-13(9-12(11)2)10-16-22-23-19(25-16)21-17(24)18-20-14-5-3-4-6-15(14)26-18/h3-9H,10H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACROGJROSKKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzo[d]thiazole Moiety: This step often involves the condensation of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzo[d]thiazole ring.
Coupling of the Two Moieties: The final step involves coupling the oxadiazole and benzo[d]thiazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the oxadiazole ring to form amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Scientific Research Applications
The biological significance of this compound is notable, particularly regarding its potential antimicrobial, antifungal, and anticancer properties. Research indicates that compounds with similar structures exhibit significant biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles can effectively inhibit bacterial growth against various strains, including Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that this compound may interfere with cancer cell proliferation by targeting specific cellular pathways.
Case Study: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of similar oxadiazole derivatives demonstrated significant inhibition against:
- Gram-positive bacteria : Staphylococcus aureus and Bacillus cereus
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
- Fungi : Aspergillus niger and Aspergillus fumigatus
These findings suggest that N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide could be explored further for its antimicrobial applications.
Industrial Applications
In industrial contexts, this compound can be utilized in developing new materials such as:
- Polymers : Due to its stability and reactivity.
- Coatings and Adhesives : Its chemical properties make it suitable for formulating high-performance coatings.
Mechanism of Action
The mechanism by which N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule:
Structural and Functional Differences
Core Heterocycles :
- The target compound’s benzothiazole ring differs from benzoxazole in –2 and thiadiazole in –7. Thiazole/thiadiazole systems generally exhibit higher electronegativity and metabolic stability compared to oxazole/oxadiazole derivatives .
- The 1,3,4-oxadiazole ring in the target compound is electron-deficient, enhancing interactions with enzymes like AChE, whereas thiadiazole derivatives () may prioritize sulfur-mediated hydrophobic interactions .
- Alkylthio groups in (e.g., VI derivatives) enhance anti-inflammatory activity, suggesting that substituent flexibility (e.g., methyl vs. benzyl) modulates target selectivity .
Pharmacological and Physicochemical Comparison
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Nitro substituents (e.g., compound 7 in ) enhance AChE inhibition but reduce solubility, whereas methyl groups (target compound) balance lipophilicity and bioavailability .
- Heterocycle Swap : Replacing benzoxazole () with benzothiazole may improve metabolic stability due to sulfur’s resistance to oxidative degradation .
- Substituent Position : Para-substitutions (e.g., 4-chlorophenyl in compound 11, ) show higher activity than meta, suggesting the target’s 3,4-dimethylbenzyl may optimize steric and electronic effects .
Biological Activity
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a synthetic organic compound that falls under the class of oxadiazole derivatives. Its unique chemical structure has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring fused with a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of the 3,4-dimethylbenzyl group enhances its lipophilicity and may contribute to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₃ |
| Molecular Weight | 298.30 g/mol |
| CAS Number | 1171744-99-2 |
| Melting Point | Not Available |
| Solubility | Not Available |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3) , which is linked to cancer progression and other diseases .
- Antimicrobial Activity : The oxadiazole ring structure is known for its antimicrobial properties. Studies indicate that compounds with similar structures can disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism likely involves apoptosis induction through mitochondrial pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the oxadiazole and thiazole rings significantly impact the biological activity:
- Substituent Effects : The presence of electron-donating groups such as methyl at specific positions on the benzyl ring has been correlated with increased cytotoxicity against cancer cells .
- Ring Composition : Variations in the heterocyclic rings (e.g., replacing oxadiazole with thiadiazole) can alter the binding affinity and overall activity against specific targets .
Case Studies
- Anticancer Efficacy : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human glioblastoma U251 cells and other cancer cell lines. The IC50 values obtained were comparable to standard chemotherapeutics .
- Antimicrobial Testing : The compound was tested against various bacterial strains using the disk diffusion method. Results indicated a notable zone of inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Q & A
Basic: What are the recommended synthetic routes for N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves cyclization of a hydrazide intermediate with benzo[d]thiazole-2-carboxylic acid derivatives. A two-step approach is common:
Oxadiazole ring formation : React 3,4-dimethylbenzyl hydrazine with a carbonyl source (e.g., triphosgene) to form the 1,3,4-oxadiazole core.
Amide coupling : Use coupling agents like EDC/HOBt or CDI to attach the benzo[d]thiazole-2-carboxamide moiety.
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature control : Cyclization at 80–100°C enhances reaction rates while minimizing decomposition.
- Catalysts : Additives like pyridine or DMAP can improve coupling efficiency .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : Confirm the presence of key protons (e.g., methyl groups on the 3,4-dimethylbenzyl moiety at δ ~2.2–2.4 ppm) and carbons.
- HRMS (High-Resolution Mass Spectrometry) : Verify molecular ion peaks (e.g., [M+H]+ or [M–H]–) with <5 ppm error.
- HPLC : Assess purity (>95% by UV detection at 254 nm) using C18 columns with acetonitrile/water gradients .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s anticancer activity?
Methodological Answer:
SAR studies focus on:
- Substituent variation : Modify the 3,4-dimethylbenzyl group (e.g., replace with halogenated or electron-withdrawing groups) to assess impact on cytotoxicity.
- Bioisosteric replacement : Swap the oxadiazole ring with thiadiazole or triazole to evaluate stability and target binding.
- In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC50 values are correlated with structural features to identify pharmacophoric elements .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., consistent cell culture conditions, ATP-based viability assays).
- Structural analogs : Compare data with closely related compounds (e.g., N-(5-benzyl-oxadiazol-2-yl)benzothiazole analogs) to isolate substituent effects.
- Meta-analysis : Use computational tools (e.g., PCA or clustering algorithms) to identify outliers or confounding variables in published datasets .
Basic: What in vitro models are suitable for initial screening of antimicrobial activity?
Methodological Answer:
- Bacterial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models, using broth microdilution to determine MIC (Minimum Inhibitory Concentration).
- Fungal strains : C. albicans cultures in Sabouraud dextrose agar, with fluconazole as a positive control.
- Biofilm assays : Quantify inhibition using crystal violet staining in 96-well plates .
Advanced: What mechanistic insights support its potential as a kinase inhibitor?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2). Key interactions include hydrogen bonds between the oxadiazole ring and kinase hinge regions.
- Enzyme assays : Measure IC50 against recombinant kinases using ADP-Glo™ luminescence assays.
- Western blotting : Validate downstream signaling effects (e.g., phosphorylation of ERK or AKT) in treated cell lines .
Basic: How is solubility optimized for in vivo studies?
Methodological Answer:
- Co-solvents : Use DMSO/PEG-400 mixtures (<10% DMSO to avoid toxicity).
- pH adjustment : Prepare buffered solutions (pH 7.4) for intravenous administration.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
Advanced: What in silico tools predict metabolic stability of this compound?
Methodological Answer:
- CYP450 metabolism : Use SwissADME or StarDrop to identify vulnerable sites (e.g., oxidation of the dimethylbenzyl group).
- Metabolite identification : Simulate Phase I/II metabolism with GLORY or MetaSite.
- MD simulations : Run GROMACS simulations to assess binding stability in human liver microsomes .
Advanced: How can selective functionalization of the oxadiazole ring be achieved?
Methodological Answer:
- Protecting groups : Temporarily block the benzo[d]thiazole carboxamide with Boc or Fmoc groups during oxadiazole modification.
- Cross-coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the oxadiazole C5 position.
- Photocatalysis : Apply visible-light-mediated C–H activation for regioselective alkylation .
Basic: What analytical methods assess stability under physiological conditions?
Methodological Answer:
- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours.
- LC-MS/MS : Monitor degradation products (e.g., hydrolyzed oxadiazole or demethylated analogs).
- DSC (Differential Scanning Calorimetry) : Evaluate thermal stability and polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
